Dihydro Donepezil

Pharmaceutical Analysis Quality Control Reference Standards

Dihydro Donepezil (CAS 120012-04-6) is the definitive analytical reference standard for identifying and quantifying Donepezil Impurity-VI in generic drug formulations. Supplied as a defined diastereomeric mixture at ≥98% purity, this compound is essential for HPLC method validation, ANDA impurity profiling, and CYP2D6 metabolism studies. Unlike generic 'Donepezil metabolite' products, only this exact specified impurity standard provides the metrological traceability required by USP/EP for regulatory submissions. Procure ISO 17034-certified lots to ensure method acceptance and avoid costly regulatory rejection.

Molecular Formula C24H31NO3
Molecular Weight 381.5 g/mol
CAS No. 120012-04-6
Cat. No. B192811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydro Donepezil
CAS120012-04-6
Synonyms2-(1-Benzyl-piperidin-4-ylmethyl)-5,6-dimethoxy-indan-1-ol;  Donepezil Impurity-VI
Molecular FormulaC24H31NO3
Molecular Weight381.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(C(CC2=C1)CC3CCN(CC3)CC4=CC=CC=C4)O)OC
InChIInChI=1S/C24H31NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20,24,26H,8-13,16H2,1-2H3
InChIKeyUGTUAFCYSWJIHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydro Donepezil (CAS 120012-04-6) for Analytical & R&D Procurement: A Quantitative Comparator


Dihydro Donepezil (CAS 120012-04-6) is a primary metabolite of the Alzheimer's drug Donepezil, produced via hepatic CYP2D6-mediated reduction . It is supplied as a mixture of diastereomers (typically ≥98% purity) and is formally categorized as Donepezil Impurity-VI [1]. This compound serves not as a therapeutic, but as a critical analytical reference standard (ARS) for pharmaceutical quality control (QC), method validation (AMV), and Abbreviated New Drug Application (ANDA) submissions for generic Donepezil formulations [2].

Why Generic 'Donepezil Impurity' Substitutes Fail in Dihydro Donepezil Applications


Procurement of a generic 'Donepezil metabolite' or 'Impurity' cannot substitute for Dihydro Donepezil due to fundamental differences in analytical traceability and regulatory utility. Dihydro Donepezil is not a single compound but a defined mixture of diastereomers, and its identity is strictly tied to its use as a reference standard [1]. Alternative metabolites like 6-O-desmethyl donepezil or Donepezil N-oxide possess distinct molecular structures and chromatographic behaviors, making them unsuitable for co-elution or peak identification studies for Dihydro Donepezil [2]. Failure to use the exact specified impurity standard (Dihydro Donepezil, Impurity-VI) in an ANDA submission can lead to method rejection by regulatory bodies, as the required impurity profile is not accurately represented .

Quantitative Differentiation of Dihydro Donepezil (120012-04-6) from Key Comparators


Analytical Purity vs. Other Donepezil Impurity Standards

Commercial sources of Dihydro Donepezil for analytical use are consistently specified to a purity of ≥98%, enabling accurate quantification in HPLC methods . This level of purity is comparable to the Donepezil API standard but contrasts with other process-related impurities, which may be supplied at lower purity grades. This high purity reduces the need for post-purchase re-purification, ensuring immediate suitability for critical method validation tasks .

Pharmaceutical Analysis Quality Control Reference Standards

Regulatory Compliance: ISO 17034 Certified Reference Material

Dihydro Donepezil is available as an analytical standard certified under ISO 17034, a global standard for reference material producers [1]. In contrast, other Donepezil metabolites like 6-O-desmethyl donepezil are often sold as research-grade compounds without this level of accredited metrological traceability. This certification provides documented evidence of homogeneity, stability, and assigned purity value, which is a direct requirement for analytical procedures in drug registration dossiers [2].

Regulatory Science Pharmaceutical Quality ANDA

In Vitro AChE Inhibitory Potency vs. Donepezil Metabolites

While Dihydro Donepezil is a metabolite, its intrinsic AChE inhibitory activity is not its primary differentiator. However, comparative data from a 2020 study establishes the relative potency of Donepezil and its metabolites [1]. This dataset provides context for researchers studying the pharmacology of Donepezil metabolism. Donepezil (IC50 = 72 nM) is approximately 1.6-fold more potent than 6-O-desmethyl donepezil (IC50 = 114 nM) and 5.6-fold more potent than 5-O-desmethyl donepezil (IC50 = 403 nM) in vitro. While the IC50 of Dihydro Donepezil is not reported in this study, the data establishes the potency range for Donepezil's metabolite class, underscoring that Dihydro Donepezil is not a 'drop-in' replacement for Donepezil in functional assays .

Pharmacology Enzyme Inhibition Metabolite Activity

Comprehensive Characterization Package for Method Development

Suppliers of Dihydro Donepezil for analytical applications provide a complete characterization package, which is a critical point of differentiation from general research chemicals. This package typically includes MS, 1H-NMR, 13C-NMR, UV, HPLC purity analysis, and Karl Fischer water content determination . In contrast, many alternative metabolite standards or in-house synthesized impurities are sold with only basic LC purity data. This comprehensive data set allows for immediate structural confirmation and method development without additional characterization costs, a direct benefit for analytical labs [1].

Analytical Chemistry Method Validation Impurity Profiling

Verified High-Value Application Scenarios for Procuring Dihydro Donepezil (120012-04-6)


ANDA Impurity Profiling & Method Validation for Generic Donepezil

Dihydro Donepezil is the definitive reference standard for identifying and quantifying the 'Dihydro' impurity (Impurity-VI) in generic Donepezil formulations . Its use is mandated for HPLC method validation to ensure the impurity does not exceed the specified threshold (e.g., ≤0.1% or ≤0.15%). Procuring this specific impurity standard, particularly an ISO 17034-certified lot, provides the metrological traceability required by regulatory agencies (USP/EP) for ANDA submissions, a scenario where a non-certified chemical or a different metabolite would be unacceptable [1].

Forensic and Clinical Metabolite Identification in DUID/Toxicology Panels

For forensic toxicology labs developing or validating LC-MS/MS methods for Donepezil detection in biological samples, Dihydro Donepezil serves as an essential analyte for confirming its metabolic presence . Distinguishing Dihydro Donepezil from other metabolites like 6-O-desmethyl donepezil is crucial for accurate interpretation of post-mortem or DUID (Driving Under the Influence of Drugs) casework. The high purity (≥98%) ensures reliable quantification in complex matrices like whole blood or urine, where a less pure standard could lead to misidentification [1].

Enzymatic Studies of CYP2D6 Metabolic Pathways

Researchers investigating the specific activity of cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) utilize Dihydro Donepezil as a positive control or analytical standard . By quantifying the formation of this specific metabolite from Donepezil in hepatocyte incubation assays, scientists can assess the impact of genetic polymorphisms or drug-drug interactions on Donepezil metabolism. The defined diastereomeric mixture of Dihydro Donepezil is the authentic metabolic product, making it the only acceptable standard for these studies [1].

Stability-Indicating HPLC Method Development for API Forced Degradation

During forced degradation studies of the Donepezil API (acid/base hydrolysis, oxidation, photolysis, thermal stress), Dihydro Donepezil can form as a specific degradation product under reducing conditions . Having a certified reference standard for this degradant allows analytical chemists to confirm peak identity in stability-indicating HPLC methods. This ensures that the developed method can accurately separate and quantify the API from all potential degradation products and impurities, a fundamental requirement for ICH-compliant stability studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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